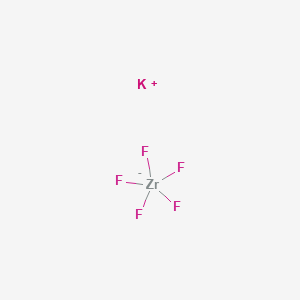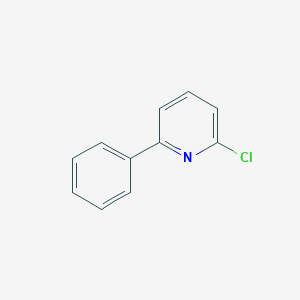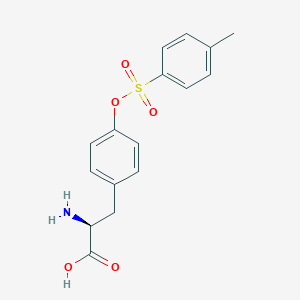
H-Tyr(tos)-OH.acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr(tos)-OHacetate is a complex organic compound with a unique structure that includes an amino group, a sulfonyloxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(tos)-OH.acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr(tos)-OH.acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the sulfonyloxy group may result in the formation of a thiol group.
Aplicaciones Científicas De Investigación
H-Tyr(tos)-OH.acetate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of H-Tyr(tos)-OH.acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to H-Tyr(tos)-OH.acetate include:
- 2-(4-methylsulfonyl phenyl) indole derivatives
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13504-89-7 |
|---|---|
Fórmula molecular |
C16H17NO5S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Clave InChI |
ATXDONQDDITMNX-HNNXBMFYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
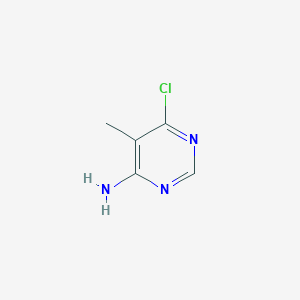
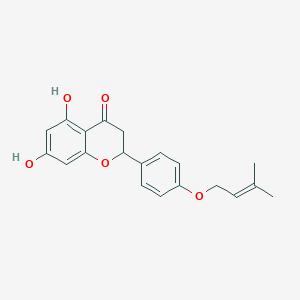
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
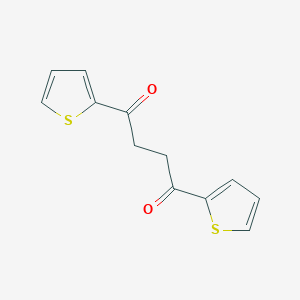


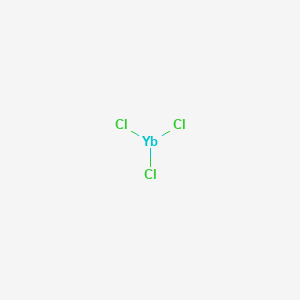
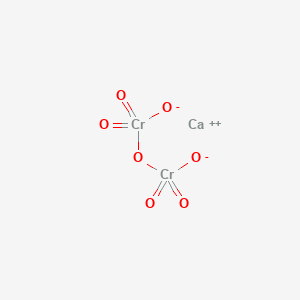

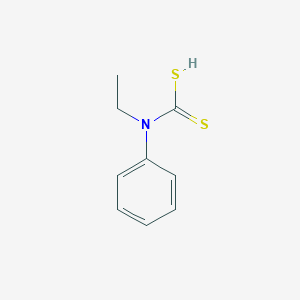
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
